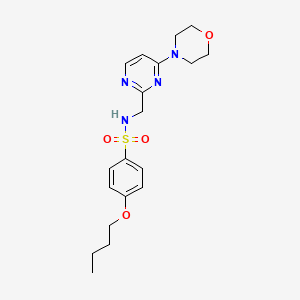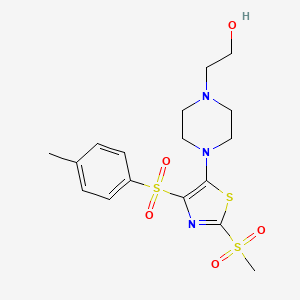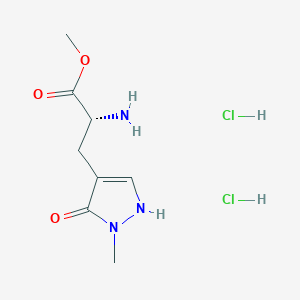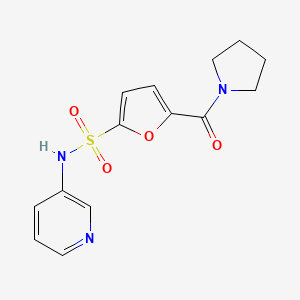
4-butoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide, also known as BMS-777607, is a small molecule inhibitor that targets the Met receptor tyrosine kinase. Met is a protein that plays a crucial role in the regulation of cell growth, survival, and migration. Aberrant activation of Met signaling has been implicated in the development and progression of various cancers, making it an attractive target for cancer therapy.
科学的研究の応用
Antimicrobial and Antituberculosis Activity
- Compounds similar to 4-butoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide have shown significant antimicrobial activity, especially against Mycobacterium tuberculosis, which causes tuberculosis. The introduction of morpholine and pyrimidinyl groups has been observed to enhance antimicrobial efficacy. For instance, compounds with benzenesulfonamide moiety have shown promising results against tuberculosis, with specific compounds demonstrating high activity levels (Ghorab et al., 2017) Ghorab et al. (2017).
Inhibition of Enzymes Linked to Neurodegenerative Diseases
- Benzenesulfonamide derivatives, particularly those incorporating morpholine structures, have been explored for their potential in treating neurodegenerative diseases. These compounds have shown inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are associated with conditions like Alzheimer's and Parkinson's diseases. The efficacy of such compounds in inhibiting these enzymes suggests potential applications in treating neurodegenerative disorders (Makhaeva et al., 2020) Makhaeva et al. (2020).
Anti-Breast Cancer Potential
- Research has also been conducted on benzenesulfonamide derivatives containing morpholine groups for their anti-cancer properties, particularly against breast cancer. These compounds have shown promising results in inhibiting breast cancer cell lines, suggesting a potential role in cancer treatment. Molecular docking studies have further supported their efficacy in binding with cancer cell receptors (Kumar et al., 2020) Kumar et al. (2020).
Antioxidant and Enzyme Inhibition
- Benzenesulfonamides with morpholine and pyrimidine moieties have shown moderate antioxidant activities and the ability to inhibit various enzymes. These compounds have been investigated for their potential in treating diseases linked to oxidative stress and enzyme dysregulation, such as Alzheimer's and Parkinson's diseases (Lolak et al., 2020) Lolak et al. (2020).
作用機序
Target of Action
Similar compounds have been found to target enzymes likecyclooxygenases (COXs) and nitric oxide synthase (NOS) . These enzymes play crucial roles in the production of pro-inflammatory mediators.
Biochemical Pathways
The compound likely affects the biochemical pathways involved in inflammation. By inhibiting enzymes like COXs and NOS, the compound can potentially reduce the production of pro-inflammatory mediators like prostaglandins and nitric oxide . These mediators are involved in various inflammatory pathways and their reduction can lead to a decrease in inflammation.
Result of Action
The molecular and cellular effects of the compound’s action likely involve a reduction in the production of pro-inflammatory mediators. This can lead to a decrease in inflammation at the molecular and cellular levels . .
特性
IUPAC Name |
4-butoxy-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-2-3-12-27-16-4-6-17(7-5-16)28(24,25)21-15-18-20-9-8-19(22-18)23-10-13-26-14-11-23/h4-9,21H,2-3,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJXMNPAPAOITN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=NC=CC(=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2765095.png)


![2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2765102.png)
![ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2765104.png)
![(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B2765105.png)
![ethyl 2-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2765107.png)


![3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide](/img/structure/B2765113.png)


